Product packaging for Z-Phe-ome(Cat. No.:CAS No. 35909-92-3)

Z-Phe-ome

Cat. No.: B554278
CAS No.: 35909-92-3
M. Wt: 313.3 g/mol
InChI Key: BBACSHIJBOGXKL-INIZCTEOSA-N
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Description

Contextualization within Peptide Chemistry and Biochemistry Research

Z-Phe-OMe serves as a fundamental component and a model substrate in studies investigating peptide synthesis methodologies and enzymatic reactions involving peptide bonds. The protecting groups are strategically employed to control reactivity and prevent unwanted side reactions during peptide coupling procedures. In peptide chemistry, the Z group is a common protecting group for the N-terminus, and the methyl ester is a typical protecting group for the C-terminus. The use of protected amino acids like this compound allows for the controlled formation of peptide bonds in a stepwise manner.

Within biochemistry research, this compound and related protected peptides are frequently utilized as substrates to characterize the activity and specificity of proteases and peptidases. These enzymes cleave peptide bonds, and studying their interaction with well-defined substrates like this compound provides insights into their catalytic mechanisms, substrate binding sites, and inhibition profiles. For instance, studies have used Z-Ala-Phe-OMe as a model amide to investigate the hydrolysis of peptides catalyzed by serine proteases. biosynth.com The hydrolysis of peptide esters like this compound can be catalyzed by enzymes such as α-bovine chymotrypsin (B1334515) (αCT), a protease known for its esterase activity. rsc.org

Furthermore, this compound and its derivatives are employed in the study of enzyme kinetics and thermodynamics. By measuring the rates of enzymatic reactions involving these substrates under varying conditions, researchers can determine kinetic parameters such as Km and Vmax, which provide information about the enzyme's affinity for the substrate and its catalytic efficiency. pnas.org

Historical Development and Evolution of this compound Applications in Research

The benzyloxycarbonyl (Z or Cbz) group was introduced as an amino-protecting group in peptide synthesis by Bergmann and Zervas in the early 20th century, marking a significant advancement in the field. This development provided a mild and selective method for protecting the α-amino group of amino acids, enabling the controlled formation of peptide bonds. The subsequent esterification of the C-terminus, such as the formation of methyl esters, further enhanced the utility of protected amino acids in solution-phase peptide synthesis.

Historically, this compound has been employed in the development and optimization of both chemical and enzymatic methods for peptide synthesis. Early studies focused on using chemical coupling reagents to form peptide bonds between protected amino acids. With the advent of enzymatic peptide synthesis, this compound became a valuable substrate for investigating the ability of proteases to catalyze peptide bond formation, often in reverse of their natural hydrolytic activity. nih.gov For example, thermolysin has been used to catalyze the synthesis of protected peptides, including those containing phenylalanine methyl ester. rsc.orgoup.com

The evolution of research applications has seen this compound utilized in increasingly complex studies, including the synthesis of larger peptides and peptide mimetics. Its use as a model substrate has facilitated the understanding of factors influencing enzymatic activity in non-aqueous or biphasic systems, which are often employed in enzymatic synthesis to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.govresearchgate.netnih.gov Studies have investigated the effect of organic solvents on the thermolysin-catalyzed synthesis of protected peptides using Z-Phe and Phe-OMe as substrates. oup.com

Broad Academic Utility and Versatility of this compound as a Research Probing Agent

This compound's versatility as a research probing agent stems from its well-defined structure and the reactivity of its functional groups under specific conditions. It serves as a key intermediate in the synthesis of more complex peptide structures, including dipeptides and tripeptides, which can then be used in downstream research applications. ontosight.ai For instance, Z-Ala-Phe-OMe has been synthesized as a precursor to the dipeptide Ala-Phe, which has been studied for its bitter taste properties. rsc.org

Beyond its role as a synthetic building block, this compound is used to probe enzyme specificity and activity. By presenting this molecule to a protease, researchers can assess the enzyme's ability to cleave the peptide bond adjacent to the phenylalanine residue. Modifications to the this compound structure, such as incorporating modified phenylalanine residues or different protecting groups, allow for detailed studies of enzyme-substrate interactions and the impact of structural changes on catalytic efficiency.

Furthermore, protected amino acid esters like this compound can be reduced to their corresponding aldehydes, which are useful intermediates in the synthesis of various organic molecules and peptide derivatives. thieme-connect.de

The molecule's structural properties have also been investigated using techniques like X-ray crystallography to understand its conformation in the solid state and how it might influence molecular interactions. mdpi.com While the specific crystal structure of this compound is not explicitly detailed in the provided snippets, the crystal structures of related protected dipeptide methyl esters like Z-Ala-Phe-OMe have been determined, providing insights into their hydrogen bonding patterns and molecular packing. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B554278 Z-Phe-ome CAS No. 35909-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACSHIJBOGXKL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189481
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35909-92-3
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Z Phe Ome for Research Purposes

Enzymatic Synthesis Strategies for Z-Phe-OMe and Related Peptide Esters

Enzymatic approaches leverage the catalytic power of enzymes, primarily proteases, to form peptide bonds or modify existing ester linkages. While the primary biological function of proteases is hydrolysis, under controlled conditions, they can catalyze the reverse reaction, synthesis, or facilitate transesterification.

Thermolysin-Catalyzed Synthesis and Mechanistic Insights

Thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, has been widely studied for its ability to catalyze peptide bond formation, including the synthesis of protected dipeptides like Z-Ala-Phe-OMe from Z-Ala-OH and Phe-OMe.HCl. rsc.org The choice of thermolysin is often based on its known efficacy in enzymatic synthesis of protected dipeptides. rsc.org

Enzymatic peptide synthesis reactions involving this compound are often conducted in biphasic systems, typically consisting of an aqueous phase and an organic solvent. These systems can help shift the thermodynamic equilibrium towards synthesis by reducing the water activity or by preferential partitioning of reactants and products. scispace.comwur.nl For instance, the thermolysin-catalyzed synthesis of Z-L-aspartyl-L-phenylalanine methyl ester has been studied in toluene (B28343) at controlled water activity. usp.br In biphasic systems, the reaction rate can increase with increasing water content in water-miscible solvents, although this can also lead to decreased final product yield due to competing hydrolysis. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic synthesis. For thermolysin-catalyzed reactions, parameters such as pH, solvent type, and temperature play significant roles. For example, the synthesis of Z-Ala-Phe-OMe catalyzed by free thermolysin has been performed in 0.2 mol L⁻¹ acetate (B1210297) buffer of pH 6, containing 0.05 mol L⁻¹ of calcium acetate and 200 g L⁻¹ of ammonium (B1175870) sulfate, at 50 °C for 6 hours. rsc.org This yielded 66% of the precipitated product. rsc.org Studies have indicated that the optimum temperature for this specific synthesis is around 50 °C, with lower yields observed at 25 °C and 70 °C. rsc.org The type of organic solvent used can also significantly impact the reaction rate and yield, and the effect of temperature and apparent pH has been studied for optimizing conditions in the presence of organic solvents. researchgate.net

Table 1: Optimized Conditions for Thermolysin-Catalyzed Z-Ala-Phe-OMe Synthesis

ParameterCondition
EnzymeFree Thermolysin
Acyl DonorZ-Ala-OH (0.1 mol L⁻¹)
Acyl AcceptorPhe-OMe.HCl (0.1 mol L⁻¹)
Buffer0.2 mol L⁻¹ acetate buffer
pH6
Additives0.05 mol L⁻¹ calcium acetate, 200 g L⁻¹ ammonium sulfate
Temperature50 °C
Reaction Time6 hours
Product Yield66% (precipitated product)

Enzyme immobilization is a technique used to improve enzyme stability, reusability, and facilitate separation from the reaction mixture. While the provided text specifically mentions the immobilization of alpha-chymotrypsin on silica-coated superparamagnetic nanoparticles for peptide ester hydrolysis rsc.org, the general principle of enzyme immobilization is applicable to other proteases like thermolysin for enhanced synthesis. Immobilized enzymes can sometimes tolerate higher concentrations of organic solvents compared to free enzymes. dokumen.pub

Optimization of Reaction Conditions (pH, Solvent, Temperature)

Protease-Catalyzed Peptide Synthesis Using this compound as Acyl Donor or Acceptor

Proteases other than thermolysin can also catalyze peptide synthesis reactions involving this compound. In these reactions, this compound can function as either an acyl donor or an acyl acceptor, depending on the specific reaction and the protease used. The ability of proteases to catalyze synthesis is often exploited in kinetically controlled approaches, where the formation of the peptide bond is favored over hydrolysis by using activated substrates like amino acid esters. scispace.comwur.nl

Cysteine proteases, such as papain, have been demonstrated to catalyze peptide synthesis. Papain-catalyzed reactions have been studied for the synthesis of peptides, including the aspartame (B1666099) precursor, in biphasic systems. researchgate.net While some proteases, including chymotrypsin (B1334515), subtilisin, and Streptomyces griseus protease, were reported as inactive towards this compound + Leu-NH₂ in anhydrous DMF, the rate in aqueous DMF (50% water, v/v) was significantly faster. researchgate.netresearchgate.netcolab.ws This highlights the crucial role of water, even at low concentrations, for enzyme activity in organic media. scispace.com Papain, like other proteases, can exhibit esterase activity, which is relevant when this compound is used as a substrate. researchgate.netthieme-connect.de Studies have shown that cysteine proteases can catalyze C-N bond formation. colab.ws

Table 2: Proteases and their Activity with this compound

EnzymeActivity with this compound + Leu-NH₂ in Anhydrous DMFActivity with this compound + Leu-NH₂ in Aqueous DMF (50% v/v)
ChymotrypsinInactive researchgate.netresearchgate.netMuch faster rate researchgate.netresearchgate.net
SubtilisinInactive researchgate.netresearchgate.netMuch faster rate researchgate.netresearchgate.net
Streptomyces griseus proteaseInactive researchgate.netresearchgate.netMuch faster rate researchgate.netresearchgate.net
PapainNot specified in this contextCatalyzes peptide synthesis in biphasic systems researchgate.net
Porcine Pancreatic Lipase (B570770) and Contaminant Protease Involvement

Commercial preparations of porcine pancreatic lipase (PPL) have been explored for their catalytic activity in dipeptide synthesis, including reactions involving Z-L-X-OMe substrates, where X can be phenylalanine. Studies investigating the synthesis of dipeptides starting from Z-L-X-OMe and glycine (B1666218) amide in biphasic reaction media using crude (cPPL) and purified PPL (pPPL) preparations have revealed interesting insights into the nature of the active enzymes. uni-goettingen.dectdbase.orgfishersci.com

Research indicates that contaminant proteases present in these commercial PPL preparations, rather than the lipase itself, appear to be the primary catalysts responsible for peptide bond formation under the mild conditions employed. uni-goettingen.dectdbase.org Specifically, α-chymotrypsin, a pancreatic protease known to possess esterase activity, has been identified as a significant contributor to the synthesis of dipeptides like Ac-L-Tyr-Gly-NH2 with high productivity. uni-goettingen.dectdbase.org Z-L-Phe-OMe has been identified as a good substrate for these contaminant pancreatic proteases, including α-chymotrypsin and/or trypsin. uni-goettingen.dectdbase.orgfishersci.com While peptide bond formation occurs, product hydrolysis has also been observed in some synthesis trials, particularly during prolonged incubations. uni-goettingen.defishersci.com Analysis using techniques such as polyacrylamide gel electrophoresis, enzymatic assays with specific chromogenic substrates, and size-exclusion chromatography have demonstrated the chemical heterogeneity of cPPL and pPPL, confirming the presence of contaminant proteases exhibiting both esterase and amidase activities. uni-goettingen.dectdbase.orgfishersci.com These findings suggest that while commercial PPL can be an inexpensive source of catalysts for dipeptide synthesis under mild conditions, the catalytic activity when using Nα-blocked-L-amino acid esters like this compound is predominantly attributable to contaminant proteases. uni-goettingen.dectdbase.org

Microbial Proteases (e.g., Alcalase) in Amidation Reactions

Microbial proteases, such as Alcalase (a commercial preparation of Subtilisin A from Bacillus licheniformis), have proven effective in catalyzing amidation reactions involving protected amino acid esters like Z-Ala-Phe-OMe. Alcalase 2.4 L FG has been identified as an efficient enzyme for the C-terminal amidation of Z-Ala-Phe-OMe, utilizing ammonium carbamate (B1207046) as the ammonium source.

Enzymatic amidation of C-terminal peptide esters or acids using subtilisin, including Alcalase, in the presence of ammonium salts has been reported, with yields typically ranging between 50% and 70%. For instance, Alcalase has been shown to catalyze the amidation of Z-Ala-Phe-OMe, yielding Z-Ala-Phe-NH2. Immobilization of Alcalase, for example, through the sol-gel method using precursors like dimethyldimethoxysilane (DMDMOS) and tetramethoxysilane (B109134) (TMOS), has been explored to enhance enzyme performance and reusability in catalyzing the C-terminal amidation of Z-Ala-Phe-OMe in organic solvent mixtures like tert-butanol/DMF. Studies on immobilized Alcalase have shown high protein immobilization percentages (68–98%) and significant amidation activity. Optimized immobilization conditions have demonstrated that the biocatalyst can retain a high percentage of its initial activity even after multiple cycles of repeated use in continuous reactor systems. The choice of solvent composition, ammonium source, and enzyme immobilization method can influence the efficiency and yield of the amidation reaction, with potential for undesired ester hydrolysis leading to the corresponding free acid.

Stereoselective Enzymatic Synthesis and Racemization Control

Enzymatic peptide synthesis is often favored over chemical methods due to its inherent stereospecificity, which minimizes or avoids racemization at the chiral centers of the amino acid residues. Racemization, or epimerization, is a critical concern in peptide synthesis as it can lead to the formation of undesired stereoisomers, impacting the biological activity of the resulting peptide.

Proteolytic enzymes can catalyze peptide bond formation, and this enzymatic approach is recognized for its ability to preserve the stereochemical integrity of the α-carbon atom. While specific studies focusing solely on the stereoselective enzymatic synthesis of this compound itself are less common, this compound is frequently used as a substrate or building block in enzymatic synthesis of peptides where stereocontrol is essential. For example, thermolysin has been used to catalyze the synthesis of protected dipeptides, including analogues of Z-L-Asp-Phe-OMe, with enzymatic synthesis noted for its stereospecificity. Investigations into d-stereospecific amidohydrolases have confirmed that enzymatic reactions can proceed without detectable racemization of the dipeptide product. In contrast, chemical synthesis methods, depending on the coupling reagents and conditions employed, can be prone to racemization, particularly at the C-terminal activated amino acid residue. The use of appropriate coupling reagents and additives in chemical synthesis is crucial for suppressing racemization. Enzymatic synthesis offers a valuable alternative for achieving stereoselective peptide bond formation, which is particularly important when incorporating chiral building blocks like this compound into larger peptides or analogues.

Solution-Phase and Solid-Phase Synthetic Routes for this compound Analogues

This compound serves as a key building block in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) for the creation of peptides and their analogues. These methodologies allow for the controlled formation of peptide bonds to assemble sequences containing phenylalanine.

In solution-phase synthesis, protected amino acids or peptide fragments are coupled in a homogeneous solution. This compound can be coupled with other amino acids or peptide fragments using various coupling reagents to form dipeptides or longer sequences. This approach allows for the isolation and purification of intermediates at each step, which can be advantageous for the synthesis of shorter peptides or for preparing protected fragments for convergent synthesis strategies. For instance, Z-Phe-Leu-OMe has been synthesized via solution-phase chemical synthesis using coupling reagents like EDCI and HOAt.

Solid-phase peptide synthesis involves the stepwise elongation of a peptide chain anchored to an insoluble solid support. This compound can be incorporated into a peptide sequence on a solid support by coupling its free amino group (after deprotection of a preceding residue) with an activated carboxylic acid component. Alternatively, Z-Phe-OH can be coupled to an amino acid methyl ester attached to a solid support. This compound can also be coupled directly to a resin support or used as a subunit later in the synthesis on a solid support. SPPS is particularly well-suited for the synthesis of longer peptides and offers advantages in terms of simplified purification. Solid-phase synthesis utilizing enzymes like ion-paired alpha-chymotrypsin in non-aqueous media has also been demonstrated for the synthesis of dipeptides using Nα-benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) and leucine (B10760876) as substrates. The synthesis of protected dipeptides like Fmoc-Phe-Phe-OMe can be achieved through both solution-phase and solid-phase methods.

Coupling Reagents and Additives in this compound Incorporations

The formation of the peptide bond between the carboxyl group of one amino acid derivative and the amino group of another is a fundamental step in peptide synthesis, requiring the use of coupling reagents and often additives to facilitate the reaction and minimize side products and racemization. When incorporating this compound or coupling Z-Phe-OH to another amino acid ester, various coupling reagents are employed.

Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents (e.g., PyBOP), uronium reagents (e.g., HATU, TBTU), and activated esters. Additives such as N-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with coupling reagents to enhance reaction rates, improve yields, and suppress racemization.

Studies comparing different coupling agents for the synthesis of dipeptides involving phenylalanine derivatives, such as Z-Phe-Ala-OMe or Z-Phe-Val-OMe, highlight the impact of the reagent choice on yield and racemization levels. For instance, uronium-type coupling reagents like HOTU have shown low racemization in the synthesis of Z-Phe-Ala-OMe, while others like CDMT resulted in higher racemization. Oxyma-based coupling reagents have also been developed and evaluated for their efficiency and racemization suppression in both solution and solid-phase peptide synthesis, including the synthesis of Z-Phe-Val-OMe and Z-Gly-Phe-Val-OMe. The selection of the appropriate coupling reagent and additive system is critical for achieving efficient coupling and maintaining the stereochemical purity of the product when incorporating this compound or related phenylalanine derivatives. Titanium tetrachloride (TiCl4) has also been employed as a condensing agent in solution-phase dipeptide synthesis, including those with Z-protection.

Synthesis of this compound-Containing Protected Dipeptides (e.g., Fmoc-Phe-Phe-OMe)

The synthesis of protected dipeptides containing this compound or where this compound is a reactant is a common practice in peptide chemistry. These protected dipeptides serve as intermediates for synthesizing longer peptides or as building blocks for creating peptide libraries and analogues.

A relevant example is the synthesis of dipeptides containing phenylalanine, such as Fmoc-Phe-Phe-OMe. This protected dipeptide can be synthesized through both solution-phase and solid-phase approaches. In solution phase, a C-protected phenylalanine can be coupled with an Fmoc-Phe-OH residue. Solid-phase synthesis typically involves coupling Fmoc-Phe-OH to a phenylalanine residue anchored to a resin.

Other Z-protected dipeptide methyl esters are also synthesized using standard peptide coupling procedures. For instance, Z-Phe-Leu-OMe has been synthesized by coupling Z-Phe-OH with H-Leu-OMe using coupling reagents like EDCI and HOAt in solution phase. The synthesis of dehydrophenylalanine analogues with Z-protection and methyl ester C-termini has also been reported. The choice of protecting groups (Z, Fmoc, Boc), coupling reagents, and reaction conditions are optimized based on the specific dipeptide sequence and the desired yield and purity.

Strategies for Terminal Derivatization of this compound for Probe Development

Terminal derivatization of peptides and amino acid derivatives like this compound is a key strategy in the development of research probes, including those for biological imaging, affinity labeling, or analytical detection. While this compound itself is a protected form, it can serve as a precursor for further derivatization or be incorporated into peptides that are subsequently modified.

Strategies for terminal derivatization often target the N-terminus, C-terminus, or specific side chains of a peptide. In the context of this compound, which has a protected N-terminus and a methyl ester at the C-terminus, derivatization would typically involve modifying the methyl ester or, if incorporated into a larger peptide, modifying the newly exposed N-terminus or the C-terminus of the peptide chain.

For probe development, functional handles or labels are introduced. This can involve the attachment of fluorescent dyes, radioactive isotopes, chelating agents for metal ions (relevant for imaging probes), biotin (B1667282) for affinity studies, or tags for analytical detection (e.g., in mass spectrometry). Chemical strategies can involve reactions that are selective for specific functional groups. For example, the N-terminal alpha-amine of peptides can be selectively targeted for bioconjugation using various chemical methods. While this compound's N-terminus is protected, once incorporated into a peptide and the Z group is removed, the free N-terminus becomes available for derivatization. The methyl ester of this compound can be hydrolyzed to the free carboxylic acid, which can then be coupled to an amine-containing probe or further modified. Alternatively, transesterification reactions could potentially be used to replace the methyl group with an alcohol containing a functional handle.

Peptide ligation methods, including those forming peptidic bonds to phenylalanine, can also be considered as strategies to incorporate this compound or phenylalanine into a larger construct that is designed as a probe or contains elements for subsequent derivatization. The development of molecular imaging probes derived from natural peptides often involves strategies for labeling peptides with radionuclides or chelating moieties, which can be attached to the peptide backbone or specific amino acid residues. Derivatization is also widely used in analytical techniques like HPLC-MS for improving detection and fragmentation characteristics of peptides. Thus, this compound, as a versatile building block, can be utilized in synthetic schemes that ultimately lead to terminally derivatized peptides or analogues for various research applications.

Green Chemistry Approaches in this compound Synthesis Research

Green chemistry principles are increasingly applied in the synthesis of amino acid derivatives and peptides to minimize environmental impact and improve sustainability. While direct synthesis of this compound (N-Benzyloxycarbonyl-L-phenylalanine methyl ester) using explicitly defined green methods is an area of ongoing research, related green approaches in peptide synthesis utilizing Z-protected amino acids and phenylalanine methyl ester as building blocks provide valuable insights.

Enzymatic synthesis represents a significant green chemistry approach in peptide bond formation, offering advantages such as high stereo-selectivity, mild reaction conditions, and reduced by-product formation compared to traditional chemical methods. fishersci.se Thermolysin, a heat-stable extracellular metalloprotease, has been widely studied for catalyzing peptide synthesis, including the formation of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe or ZAPM) from N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (L-Phe-OMe). fishersci.se This process utilizes L-phenylalanine methyl ester as a key substrate and involves a Z-protected amino acid, demonstrating the relevance of enzymatic methods to compounds like this compound as either a potential product or a component in the synthesis of larger Z-protected peptides.

Enzymatic synthesis is often conducted in aqueous or aqueous-organic biphasic systems, which can be more environmentally benign than purely organic solvent-based reactions. Research into thermolysin-catalyzed synthesis has explored the kinetics and equilibrium in such biphasic systems, demonstrating that while the production rate might be lower than in water, the yield can be enhanced due to the precipitation of the product. Studies have investigated the effect of pH and solvent composition on the efficiency of these enzymatic couplings.

Another area of green chemistry relevant to Z-protected amino acids and peptide synthesis is the use of environmentally friendly coupling reagents. Propylphosphonic anhydride (B1165640) (T3P®) has been identified as a green coupling reagent for solution-phase peptide synthesis using N-benzyloxycarbonyl (Z) protecting groups. This method is described as fast, widely applicable, and sustainable, often utilizing ethyl acetate (EtOAc) as a solvent, which can be recovered. Research has evaluated the efficiency of T3P® in coupling various Z-protected amino acids, including Z-Phe, with amino acid esters. While specific data for the direct formation of this compound using T3P® was not found, the application of this reagent in coupling Z-Phe to other amino acid esters highlights its potential in green synthetic routes involving Z-protected phenylalanine.

The development of sustainable solution-phase peptide synthesis methods using reagents like T3P® addresses issues related to poor sustainability, long reaction times, and high process mass intensity often associated with traditional peptide synthesis. The ability to use recoverable solvents like ethyl acetate further enhances the green profile of these methodologies.

Detailed research findings in these areas contribute to the broader understanding of how green chemistry principles can be applied to the synthesis of protected amino acid esters and peptides. For instance, studies on enzymatic synthesis provide data on reaction yields, optimal conditions (such as pH and substrate concentrations), and enzyme stability in different solvent systems. Research on green coupling reagents like T3P® provides data on reaction times, conversion rates, and the impact of steric hindrance on coupling efficiency.

Compound NameRelevant Green Synthesis ApproachKey Findings/Data (Example from Related Research)
This compound (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)Enzymatic synthesis (as a component in Z-peptides), Green coupling reagentsEnzymatic synthesis of Z-Asp-Phe-OMe using thermolysin shows substantial green advantages. T3P® used as a green coupling reagent for Z-Phe with amino acid esters.

Enzymatic and Biochemical Investigations Utilizing Z Phe Ome As a Research Substrate and Probe

Kinetic and Mechanistic Studies of Z-Phe-OMe Hydrolysis by Esterases and Proteases

The hydrolysis of this compound, typically catalyzed by enzymes, involves the cleavage of the methyl ester bond, yielding N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and methanol. Studies utilizing this compound have provided significant insights into the kinetic parameters and catalytic mechanisms of various enzymes.

Michaelis-Menten Kinetics and Enzyme Efficiency (kcat/KM)

Enzyme-catalyzed hydrolysis of this compound often follows Michaelis-Menten kinetics, characterized by parameters such as the Michaelis constant (KM) and the turnover number (kcat). KM reflects the affinity of the enzyme for the substrate, while kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time fishersci.secas.org. The ratio kcat/KM is a measure of enzyme catalytic efficiency, particularly at low substrate concentrations fishersci.se.

Studies investigating the hydrolysis of Z-protected amino acid esters by serine proteases like subtilisin BPN', α-chymotrypsin, and trypsin have determined kinetic parameters. For instance, research on subtilisin BPN' using Ac-(Ala)m-Phe-OMe series (where m=0, 1, or 2) showed that elongation of the peptide chain from P1 to P3 resulted in a significant decrease in the KM value and changes in kcat, indicating the influence of secondary interactions on enzymatic activity. While specific kcat and KM values for this compound with various enzymes are reported in literature, they can vary depending on the enzyme source, reaction conditions (pH, temperature, solvent), and experimental methodology.

Acyl-Enzyme Intermediate Formation and Deacylation Rates

The catalytic mechanism of serine and cysteine proteases typically involves the formation of a covalent acyl-enzyme intermediate. In this process, the enzyme's catalytic serine (in serine proteases) or cysteine (in cysteine proteases) residue attacks the scissile bond of the substrate, leading to the release of the leaving group (methanol in the case of this compound hydrolysis) and the formation of the acyl-enzyme. This intermediate is subsequently hydrolyzed by water, releasing the carboxylic acid product (Z-Phe-OH) and regenerating the free enzyme cas.org.

pH Dependence of Enzyme Activity and Specificity

The activity and specificity of enzymes hydrolyzing this compound are significantly influenced by pH. The ionization states of amino acid residues in the enzyme's active site and the substrate can affect binding and catalysis. Optimal pH ranges for enzyme activity vary depending on the specific enzyme. For example, while some proteases show optimal activity in slightly alkaline conditions, others, like pepsin (an aspartic protease), are active at acidic pH.

Studies on related Z-protected substrates have demonstrated the impact of pH on kinetic parameters like kcat and KM. The pH dependence of these parameters can provide information about the pKa values of catalytic residues or substrate ionization states involved in the rate-limiting steps. For instance, the trypsin-catalyzed hydrolysis of Z-Lys-pna showed that kcat and the ratio k3/k2 were dependent on pH, with a minimal k3/k2 ratio observed around pH 4.5. The pH of the reaction medium also plays a critical role in determining the equilibrium between hydrolysis and synthesis in enzymatic peptide synthesis reactions using ester substrates.

Role of Solvent Systems and Water Content in Enzyme Performance

Enzymatic reactions involving this compound are often conducted in various solvent systems, including aqueous, organic, or biphasic mixtures. The choice of solvent and the water content can significantly impact enzyme activity, stability, and the thermodynamic equilibrium of the reaction.

In organic solvents, enzymes can exhibit altered activity and specificity compared to aqueous environments. The hydrophobicity of the organic solvent (often expressed as log P) can influence enzyme activity, with some studies showing increased activity at higher organic solvent content up to a certain point. Water content is particularly crucial; while a certain amount of water is necessary for enzyme activity, low water content in organic media can shift the equilibrium towards synthesis rather than hydrolysis, which is exploited in enzymatic peptide synthesis. The solvent system can affect substrate solubility and the enzyme's microenvironment, influencing direct interactions between the enzyme and solvent molecules.

Substrate Specificity Profiling of this compound in Protease Research

This compound and related Z-protected phenylalanine derivatives are valuable substrates for profiling the substrate specificity of proteases. By studying the efficiency of cleavage of these substrates, researchers can gain insights into the enzyme's preferences for amino acid residues at specific positions relative to the scissile bond.

Cleavage Preferences of Serine Proteases (e.g., Chymotrypsin (B1334515), Trypsin)

Serine proteases, such as chymotrypsin and trypsin, exhibit distinct substrate specificities based on the characteristics of their S1 binding pocket, which accommodates the amino acid residue on the carbonyl side of the scissile bond (P1 position). Chymotrypsin typically prefers large hydrophobic residues like phenylalanine, tyrosine, and tryptophan at the P1 position. This compound, with its phenylalanine residue at this position, is therefore a relevant substrate for studying chymotrypsin specificity. Studies using Z-protected phenylalanine esters and amides have helped elucidate the binding preferences and catalytic efficiency of chymotrypsin and its variants.

Trypsin, in contrast, shows a strong preference for basic amino acid residues, particularly lysine (B10760008) and arginine, at the P1 position due to a negatively charged aspartate residue in its S1 pocket. While this compound is not a typical trypsin substrate, modified substrates or studies comparing different enzymes can still provide valuable information on the nuances of specificity.

Characterization of Lysosomal Cysteine Cathepsins (e.g., Cathepsin B, L1)

This compound and its derivatives, particularly Z-Phe-Arg-AMC, have been extensively used in the characterization of lysosomal cysteine cathepsins, including Cathepsin B and Cathepsin L1. These enzymes play crucial roles in protein degradation within lysosomes and are implicated in various physiological and pathological processes.

Studies have utilized Z-Phe-Arg-AMC as a substrate to measure the proteolytic activity of cathepsins B, K, L, and S. chemicalbook.com For instance, the cleavage activity of Z-Phe-Arg-AMC has been employed to assess Cathepsin L activity. sigmaaldrich.com Research indicates that Z-Phe-Arg-AMC is cleaved by Cathepsin L with a greater activity compared to Cathepsin B.

Innovative methods for the selective determination of cathepsin activities in live cells have also employed peptidic derivatives. For example, a method utilizing derivatives of 4-methoxy-β-naphthylamide, including Z-Phe-Arg-4-methoxy-β-naphthylamide (Z-FR-4MβNA), allows for the quantitative assessment of cathepsins B, H, K, and L in living cells.

Identification of this compound as a Selective Substrate or Inhibitor

This compound primarily functions as a substrate in various enzymatic reactions rather than a selective inhibitor of cathepsins. Its application as a substrate has been demonstrated in studies investigating enzymatic peptide synthesis. For instance, this compound has been utilized as a substrate in chymotrypsin-catalyzed reactions for peptide synthesis in organic media.

Another derivative, Z-Phe-Phe-OMe, has served as a model protected peptide in studies of pepsin-catalyzed peptide synthesis in organic systems. Z-Asp-Phe-OMe has been used as a model reaction to investigate the enantioselectivity and the impact of various conditions on thermolysin-catalyzed peptide synthesis. This compound itself is also a substrate in thermolysin-catalyzed peptide synthesis. Additionally, this compound has acted as an acyl acceptor in the synthesis of a tripeptide catalyzed by Cathepsin L1 from Fasciola hepatica.

While these studies highlight the use of this compound and its derivatives as substrates in enzymatic reactions, the research literature primarily identifies other, more complex peptide derivatives as selective substrates or inhibitors for specific cathepsins, as discussed in the context of molecular probes.

Development of this compound Based Molecular Probes for Enzyme Activity Monitoring

The development of molecular probes based on the this compound structure has been instrumental in monitoring enzyme activity, particularly for proteases. These probes are designed to release a detectable signal upon enzymatic cleavage, allowing for real-time or endpoint measurement of enzyme activity.

Design and Synthesis of Fluorogenic and Chromogenic Substrates (e.g., Z-Phe-Arg-AMC)

A prominent example of a this compound based molecular probe is Z-Phe-Arg-AMC (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amino-4-methylcoumarin (B1665955) amide). This compound is a widely used fluorogenic substrate. chemicalbook.com Its design incorporates the Z-Phe-Arg peptide sequence linked to the fluorogenic group 7-amino-4-methylcoumarin (AMC). Upon hydrolysis by a competent enzyme, the AMC moiety is released, resulting in increased fluorescence that can be quantitatively measured. chemicalbook.com

Another type of probe involves the use of chromogenic substrates. Z-Phe-Arg-4-methoxy-β-naphthylamide (Z-FR-4MβNA) is a peptidic derivative that has been employed as a substrate in cathepsin activity assays, enabling the detection of enzyme activity through a color change or other detectable signal upon cleavage.

Application in Real-Time Enzyme Activity Assays

Fluorogenic substrates like Z-Phe-Arg-AMC are particularly valuable for real-time enzyme activity assays. The continuous increase in fluorescence as the substrate is cleaved allows for the monitoring of enzyme kinetics in real-time. Fluorogenic assays using Z-Phe-Arg-AMC have been successfully applied to measure the proteolytic activity of cathepsin B and other cysteine cathepsins. The enzyme activity of Cathepsin L, for instance, is commonly measured using Z-Phe-Arg-AMC in real-time assays. The use of derivatives like Z-FR-4MβNA in microplate assays allows for continuous or end-point measurement of accumulating fluorescent products, facilitating the quantitative determination of cathepsin activities in viable cells.

Investigation of Biological Activities of this compound Analogs (e.g., Immunosuppression)

Analogs of this compound, with modifications to the peptide sequence or the C-terminal group, have been synthesized and investigated for various biological activities, including immunosuppression. For example, Z-Phe-Ala-FMK, a dipeptide derivative featuring a fluoromethyl ketone (FMK) warhead, has been shown to act as an immunosuppressive agent. This analog exerts its effect by inhibiting the activation and proliferation of T cells.

Another analog, Z-Val-Phe-OMe, where the phenylalanine residue is preceded by valine, has been identified as a precursor to the anti-leishmanial drug Z-Val-Phe. This indicates that modifications to the amino acid sequence in this compound based structures can lead to compounds with distinct biological activities. The broader field of non-proteinogenic amino acids and their incorporation into peptides also highlights the potential for peptide derivatives to exhibit diverse biological actions, including immunosuppressive properties. Furthermore, studies on alloferon (B14017460) analogues with modified phenylalanine residues have demonstrated effects on immune responses, providing additional context for the potential biological activities of this compound related compounds.

Role of Z Phe Ome in Advanced Peptide and Biomolecule Research

Building Block for Complex Peptide Synthesis

Z-Phe-OMe is frequently employed in the synthesis of peptides, particularly in the pharmaceutical industry and research settings where custom peptides are required. smolecule.comchemimpex.com Its protected form allows for controlled coupling reactions, minimizing unwanted side reactions and facilitating the formation of specific peptide bonds. ontosight.ai

Assembly of Protected Peptides for Structural and Functional Studies

The use of this compound enables the stepwise assembly of protected peptide chains. This is a critical step in the synthesis of peptides intended for detailed structural and functional investigations. By incorporating protected amino acids like this compound, researchers can control the chain elongation and subsequently deprotect the peptide to obtain the desired sequence for studies such as NMR and CD spectroscopy, which provide insights into peptide conformation. researchgate.netnih.gov For instance, this compound has been used in the synthesis of protected tripeptides containing substituted dehydrophenylalanine residues to study their self-assembly and structural properties. ias.ac.in The benzoyl protection at the N-terminus and methyl ester protection at the C-terminus, as seen with compounds like Bz-Phe(12-crown-4)-Phe-Phe-OMe, are employed to control the assembly process. ias.ac.in

Precursor in the Synthesis of Aspartame (B1666099) and Related Peptidomimetics

This compound plays a significant role as a precursor in the synthesis of the artificial sweetener aspartame, which is a protected dipeptide (L-aspartyl-L-phenylalanine methyl ester). acs.org The enzymatic synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-AspPheOMe), a direct precursor of aspartame, can be achieved from N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (PheOMe) using enzymes like thermolysin. acs.orgnih.govresearchgate.nettandfonline.comcapes.gov.br This synthesis can be carried out in various media, including organic solvents and biphasic systems. acs.orgnih.govresearchgate.nettandfonline.com this compound is also utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. core.ac.ukcore.ac.uk For example, it has been used in the preparation of β-lactam peptidomimetics through multicomponent reactions. core.ac.uk

Incorporation into Peptide-Based Therapeutics Research (Pre-clinical Focus)

Peptides are a growing class of therapeutic agents with high target specificity. rsc.orgnih.gov this compound and similar protected amino acid derivatives are incorporated into peptides during the research and development phase for potential therapeutic applications, particularly in preclinical studies. smolecule.comchemimpex.comontosight.ai Peptides containing valine and phenylalanine sequences, for instance, have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The synthesis of such peptides often involves protected intermediates like Z-Val-Phe-OMe. chemimpex.com While this compound itself is a building block, its use contributes to the synthesis of peptides and peptidomimetics being investigated for various diseases. chemimpex.comontosight.ai

Investigating Amino Acid Racemization in Peptide Synthesis

Amino acid racemization is a critical concern in peptide synthesis as it can lead to the formation of diastereomers, potentially affecting the biological activity of the final peptide. highfine.com this compound, or peptides incorporating phenylalanine with Z-protection and methyl ester, are used as model compounds to study and evaluate the extent of racemization under different coupling conditions and with various coupling reagents. highfine.commdpi.comresearchgate.net Studies comparing the coupling of Z-Phe-OH to amino acid methyl esters like H-Ala-OMe have utilized techniques such as NMR and HPLC to assess racemization levels with different coupling agents. mdpi.comresearchgate.netarkat-usa.org For example, the coupling of Z-Phe-OH to H-Ala-OMe to form Z-Phe-Ala-OMe has been studied to determine the racemization levels associated with different uronium salts and triazinyloxyimino derivatives. mdpi.com

Studies on Peptide Conformation and Recognition in Biological Systems

The conformational preferences of peptides are crucial for their biological function and recognition by other molecules. This compound, particularly when incorporated into peptides, is used in studies investigating peptide conformation. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the solution and solid-state conformations of peptides containing this compound or related protected phenylalanine derivatives. researchgate.netnih.govnih.govbeilstein-journals.orgmpg.de For example, the conformation of dehydropeptides containing Δ(Z)Phe-Phe-OMe sequences has been studied using CD and NMR, revealing the adoption of β-turn conformations. researchgate.netnih.gov The configuration of dehydrophenylalanine residues, such as Δ(Z)Phe, has been shown to influence the ordered conformations of peptides with methyl ester C-terminal blocking groups. researchgate.netnih.govmpg.de Furthermore, peptides containing protected phenylalanine derivatives can be used to study molecular recognition processes, which are fundamental in biological systems. nih.govunits.it

Advanced Spectroscopic and Computational Investigations of Z Phe Ome and Its Derivatives

Spectroscopic Characterization Techniques for Z-Phe-OMe in Research Contexts

Spectroscopic methods are fundamental tools for the characterization of this compound and its derivatives, providing information on structure, purity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and conformational analysis of this compound and peptides incorporating this residue. Both ¹H-NMR and ¹³C-NMR are commonly employed to identify characteristic peaks corresponding to the various functional groups and atoms within the molecule mdpi.comnih.govnih.govrsc.orgrsc.orgarkat-usa.org.

NMR studies provide detailed insights into the conformational preferences of peptides containing Z-Phe. For instance, investigations using ¹H-NMR, including studies of NH group solvent accessibility and interresidue nuclear Overhauser effects (NOEs), have revealed significant solvent-dependent conformational variability in peptides containing dehydrophenylalanine (ΔZ-Phe), a related residue nih.govias.ac.in. The detection of specific NOEs can support the presence of folded helical conformations or extended strands nih.govias.ac.in. Analyzing the solvent dependence of NH chemical shifts can also indicate the presence of intramolecular hydrogen bonds nih.govmpg.de.

NMR data are frequently integrated with results from other spectroscopic techniques, such as Circular Dichroism (CD), and computational methods to determine detailed solution conformations, including the adoption of beta-turn structures mpg.denih.govnih.gov. High-field NMR is also utilized as a method to check for racemization during the synthesis of peptides containing Z-Phe ias.ac.in. Furthermore, solid-state NMR techniques can be applied for the conformational analysis of peptides mdpi.com.

Mass Spectrometry (MS) for Purity and Molecular Mass Confirmation

Mass Spectrometry (MS) is an essential technique for confirming the molecular mass and assessing the purity of this compound and peptides synthesized with this building block. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used for characterization nih.govrsc.orgias.ac.inntu.ac.ukmdpi.com. MALDI-ToF/ToF has also been reported for the characterization of related peptide derivatives mdpi.com.

MS, often coupled with liquid chromatography (LC-MS), is valuable for monitoring peptide synthesis reactions. This allows for the detection of the desired product, as well as the identification and monitoring of byproducts and starting materials throughout the reaction process nih.govrsc.orgrsc.org.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Interactions

Infrared (IR) spectroscopy is utilized to analyze the vibrational modes and interactions within this compound and its derivatives. IR spectra exhibit characteristic absorption bands corresponding to key functional groups, such as the N-H stretch of amide bonds, the C=O stretch of ester, urethane, and amide carbonyls, and C-H stretches from aliphatic and aromatic groups mdpi.comnih.govrsc.orgntu.ac.ukias.ac.in.

IR spectroscopy can provide insights into molecular interactions, including hydrogen bonding nih.govias.ac.in. Studies have also employed solid-state FT-IR to investigate the conformation of peptides in the solid state ias.ac.in. Advanced IR techniques, such as gas-phase infrared spectroscopy in the far-IR and THz regimes, offer further possibilities for obtaining detailed structural information on peptides acs.orgresearchgate.net.

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of this compound-containing peptides, particularly their secondary structures like beta-turns and helical conformations mpg.denih.govnih.govias.ac.inresearchgate.netcapes.gov.br. CD spectra measured in different solvents can reveal how the surrounding environment influences peptide conformation mpg.de.

CD results are often used in conjunction with NMR data to gain a more comprehensive understanding of the detailed solution conformations of peptides mpg.denih.govnih.gov. CD spectroscopy has been shown to indicate the presence of specific structural motifs, including 3₁₀-helical and mixed 3₁₀/alpha-helical conformations researchgate.net. Furthermore, electronic CD studies, when combined with computational methods, can be used to predict CD spectra for various possible conformers and assist in determining the type and sense of helical structures capes.gov.br.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play a vital role in complementing experimental spectroscopic data to understand the conformational landscape of this compound and related peptides.

Conformational Analysis and Potential Energy Surface Mapping

Computational methods and molecular modeling are extensively used for the conformational analysis of this compound and peptides containing this residue nih.govmdpi.comcapes.gov.brnih.govcapes.gov.bracs.orgresearchgate.net. These approaches allow researchers to explore the potential energy surface of the molecule and identify low-energy conformers.

Conformational energy calculations are often performed to support and validate experimental findings from techniques like NMR, helping to determine the most plausible conformations in solution nih.gov. Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and suggest preferred folded conformations capes.gov.br.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) stands as a fundamental computational approach for probing the electronic structure and intricate interactions within molecular systems. Its application to this compound (N-Benzyloxycarbonyl-L-phenylalanine methyl ester) and related compounds offers valuable insights into their intrinsic molecular properties and behavior. Investigations involving N-Benzyloxycarbonyl-L-Phenylalanine (Z-Phe-OH), a structurally analogous derivative, have successfully employed DFT calculations to derive spectroscopic insights. By comparing simulated vibrational wavenumbers with experimental data, these studies underscore the efficacy of DFT in accurately characterizing the vibrational attributes and confirming the structural integrity of Z-protected amino acid derivatives.

DFT methodologies are central to the calculation of molecular electronic structure, providing a balanced compromise between computational demand and accuracy across a range of system sizes. These calculations are capable of yielding detailed information regarding energy levels, charge distributions, and molecular orbitals, all of which are pivotal for comprehending chemical reactivity and interaction mechanisms. While extensive direct studies focusing exclusively on the electronic structure and interactions of this compound using DFT were not prominently found in the conducted searches, the successful application of DFT to comparable protected amino acids and peptides underscores its relevance to this class of compounds. For instance, DFT has been leveraged in studies exploring the correlation between electronic structure and binding affinity in other molecular systems, illustrating its capacity to investigate how electronic characteristics influence interaction profiles.

The theoretical interpretations gleaned from DFT calculations, such as those pertaining to UV-Vis absorption spectra, can be correlated with experimental observations, thereby reinforcing the validity of the computational methodology. This suggests that DFT could be fruitfully applied to this compound to elucidate its electronic transitions and spectroscopic fingerprints.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations serve as an indispensable tool for investigating the dynamic behavior of molecules, particularly within complex biological milieus such as enzyme-substrate systems. These simulations furnish time-resolved perspectives on the interactions, conformational rearrangements, and binding events occurring at the atomic level.

Although dedicated MD simulations centered solely on this compound as a substrate were not extensively identified, research concerning related dipeptides and protected amino acid derivatives interacting with enzymes strongly indicates how MD simulations would be applied to this compound. For example, molecular simulations integrating MD with ab initio methods have been utilized to scrutinize specific interactions and binding free energies between Thermolysin and dipeptides. Within such investigations, the behavior of analogous compounds like L-Phe-OMe in the presence of enzymes has been assessed. MD simulations are recognized as a potent technique for dissecting protein-ligand interactions, conformational dynamics, and the catalytic mechanisms of enzymes.

MD simulations can be strategically employed to explore the modes of interaction between this compound and the active sites of enzymes, facilitating the identification of key amino acid residues involved in binding and characterizing the nature of these interactions, including hydrogen bonding and hydrophobic contacts. This is particularly pertinent in the context of enzymatic synthesis or hydrolysis processes where this compound might function as either a substrate or a product. Studies aimed at augmenting enzymatic synthesis efficiency, such as the production of Z-aspartame (N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester), have incorporated computational strategies, including MD simulations of the enzyme, to gain a deeper understanding and potentially optimize the process. This highlights the applicability of MD simulations in refining enzymatic reactions involving Z-protected peptides.

Furthermore, MD simulations can furnish valuable data on the conformational flexibility of this compound in solution and when bound to an enzyme, a factor of considerable importance for understanding its biological activity and binding affinity.

Prediction of Binding Modes and Stereoselectivity

Computational methodologies, encompassing molecular docking and MD simulations, assume a significant role in forecasting the binding modes of small molecules like this compound to biological targets, including enzymes and receptors. These techniques are instrumental in elucidating how a molecule is accommodated within a binding site and the specific interactions responsible for stabilizing the resulting complex.

The prediction of stereoselectivity represents another crucial application of computational chemistry. This involves the understanding and anticipation of the preferential formation of one stereoisomer over others during a chemical reaction or a binding event. For chiral molecules such as this compound, comprehending its stereoselective interactions is of considerable importance in various applications, including peptide synthesis and potential biological activities.

Molecular docking studies can propose plausible binding orientations and assess the affinities of this compound within a target site. By evaluating different potential binding poses and their associated scores or energies, researchers can predict the most probable binding configurations. These predictions can be further refined and validated through the application of MD simulations, which take into account the inherent flexibility of both the ligand and the biological target, thereby providing a more realistic depiction of the binding process.

In the context of enzymatic reactions involving this compound, computational methods can be utilized to predict the stereochemical outcome. By investigating the transition states of the enzyme-catalyzed reaction through techniques like DFT (as discussed in Section 5.2.2) and analyzing the interactions within the enzyme's active site via MD simulations (as detailed in Section 5.2.3), researchers can acquire insights into the factors that govern stereoselectivity. Differential weak interactions occurring within the stereocontrolling transition states can contribute significantly to the observed stereochemical preferences.

While direct computational studies specifically predicting the binding modes and stereoselectivity of this compound were not extensively highlighted in the conducted searches, the application of these methods to similar protected amino acids and peptides underscores their potential utility. For instance, molecular docking has been employed to investigate the binding modes of peptide analogues to opioid receptors, yielding valuable insights into structure-activity relationships. Studies in computational asymmetric catalysis demonstrate the capability of theoretical tools to establish the origins of stereoselectivity in a variety of chemical transformations. These examples suggest that analogous computational workflows could be effectively applied to this compound to predict its binding behavior and the stereochemical outcomes of reactions in which it participates.

Future Research Directions and Translational Perspectives of Z Phe Ome in Academic Inquiry

Design of Next-Generation Enzyme Substrates and Inhibitors

Z-Phe-OMe serves as a fundamental structure in the design and study of enzyme substrates and inhibitors, particularly for proteases. Its utility stems from the scissile ester bond and the flanking amino acid residue, phenylalanine, which can mimic natural peptide linkages recognized by these enzymes.

Research has demonstrated the application of this compound and similar protected peptide esters as acyl acceptors or donors in enzyme-catalyzed reactions. For instance, this compound has been utilized as an acyl acceptor in peptide synthesis catalyzed by enzymes like α-chymotrypsin. nih.govscielo.br Studies involving thermolysin-catalyzed synthesis of protected dipeptides, such as Z-Ala-Phe-OMe, highlight the role of Phe-OMe as a key component. rsc.org The enzymatic hydrolysis of Z-Ala-Phe-OMe catalyzed by α-bovine chymotrypsin (B1334515) further illustrates its function as a substrate in enzymatic reactions. rsc.orgresearchgate.net

Furthermore, modified versions of phenylalanine-containing peptides, such as Z-Phe-Ala-CH₂F and Z-Phe-Arg-CH₂F, have been investigated as potent inhibitors of cysteine proteases like cathepsins. mdpi.com These examples underscore the potential of incorporating the Z-Phe motif into more complex structures to develop targeted enzyme inhibitors. The study of how enzymes interact with substrates like Z-His-Phe-Phe-OMe and Z-His-Phe(NO₂)-Phe-OMe has provided insights into enzyme specificity and catalytic mechanisms, particularly for enzymes like pepsin. pnas.orgpnas.org The observation that Phe-OMe can act as a competitive inhibitor of pepsin also points to the utility of phenylalanine derivatives in probing enzyme active sites. pnas.org

Future research can leverage this compound as a starting point for designing next-generation enzyme substrates with enhanced specificity or novel reporting capabilities (e.g., fluorogenic or chromogenic substrates). By modifying the protecting groups, the ester moiety, or incorporating this compound into larger peptide sequences, researchers can fine-tune the interaction with target enzymes. Similarly, incorporating the this compound structure or its derivatives into peptidomimetic scaffolds could lead to the development of more potent and selective enzyme inhibitors with improved pharmacokinetic properties. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental studies to guide the rational design of these molecules. nih.govnih.gov

Development of this compound Based Chemical Biology Tools and Probes

This compound and its derivatives hold promise in the development of chemical biology tools and probes for investigating biological processes. Chemical probes are small molecules designed to perturb or monitor biological systems with high specificity. researchgate.netchemicalprobes.orgmdpi.com The this compound structure provides a versatile scaffold that can be modified to create such tools.

One avenue involves synthesizing activity-based probes (ABPs) where a reactive warhead is appended to a peptide sequence that mimics an enzyme substrate. nih.gov Given that this compound can act as an enzyme substrate or inhibitor analog, attaching a suitable warhead (e.g., an electrophile) could yield probes that covalently label specific proteases. This would enable researchers to study enzyme activity in complex biological mixtures, identify enzyme targets, and profile enzyme activity states.

Another direction is the development of fluorescent probes. By conjugating fluorophores to this compound or related peptides, researchers can create tools for imaging and sensing enzyme activity or localization in live cells or tissues. mdpi.compnas.orgresearchgate.netacs.org For example, a fluorophore could be attached in a way that its fluorescence is quenched in the intact probe but becomes fluorescent upon enzymatic cleavage of the peptide bond adjacent to the phenylalanine residue. This "turn-on" fluorescence would provide a direct readout of enzyme activity.

Furthermore, this compound based probes could be designed to investigate protein-protein interactions involving proteins that bind to phenylalanine-containing motifs. nih.gov By immobilizing this compound or its derivatives on solid supports or incorporating them into larger molecular constructs, researchers could develop affinity probes for isolating and identifying interacting proteins. The modular nature of this compound, with its distinct protecting group and ester, allows for selective chemical modifications to introduce tags for visualization, enrichment, or bioorthogonal chemistry. leibniz-fmp.de

Integration with High-Throughput Screening Methodologies in Academic Settings

The development of high-throughput screening (HTS) methodologies is crucial for accelerating academic research, particularly in the discovery of new enzymes, substrates, and inhibitors. cymitquimica.comacs.orgresearchgate.netnovapublishers.com this compound can be readily integrated into HTS workflows, especially when designed as a detectable substrate.

If this compound or a derivative is engineered to produce a measurable signal upon enzymatic turnover (e.g., a change in absorbance or fluorescence), it can be used in high-density microplate formats for rapid screening of enzyme libraries, potential enzyme activators, or inhibitors. cymitquimica.comthieme-connect.denih.govnih.govnih.govbmglabtech.com The Z' factor is a statistical measure used to assess the quality and robustness of an HTS assay, and developing this compound based assays with high Z' factors is essential for reliable screening. thieme-connect.denih.govbmglabtech.comcolorado.edu

Academic labs can utilize this compound in HTS to:

Screen microbial or engineered enzyme libraries for novel proteases with desired substrate specificity.

Identify small molecule inhibitors or activators of specific enzymes by screening chemical libraries against an enzyme and a this compound based substrate.

Optimize enzyme activity or stability by screening variants generated through directed evolution, using a this compound substrate to measure catalytic efficiency.

The relatively straightforward synthesis of this compound and its potential for chemical modification make it a suitable component for developing cost-effective and scalable HTS assays in academic settings. Automation and miniaturization techniques commonly employed in HTS would further enhance the efficiency of such screens. cymitquimica.comnih.gov

Exploitation in Biocatalysis for Sustainable Chemical Production

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a sustainable and environmentally friendly alternative to traditional chemical synthesis. un.orgtudelft.nlrsc.org this compound plays a role in this field, particularly in the enzymatic synthesis and modification of peptides.

Enzymes like thermolysin and α-chymotrypsin have been successfully employed to catalyze the formation of peptide bonds involving phenylalanine or protected phenylalanine derivatives like Phe-OMe and this compound. nih.govscielo.brrsc.orgpnas.orgacs.org The thermolysin-catalyzed synthesis of Z-Asp-Phe-OMe (ZAPM), a precursor to the artificial sweetener aspartame (B1666099), is a notable example of the industrial application of enzymatic peptide synthesis. researchgate.netacs.orgnih.govnih.govresearchgate.net Studies on optimizing this reaction, including the use of engineered enzymes and different solvent systems, demonstrate the potential for improving the efficiency and sustainability of such processes. nih.govnih.gov

Future research can explore the broader exploitation of this compound in biocatalysis for sustainable chemical production:

Using this compound as a substrate in enzyme-catalyzed transesterification or transamidation reactions to synthesize new phenylalanine-containing derivatives or peptides under mild conditions.

Developing immobilized enzyme systems with improved stability and reusability for reactions involving this compound, contributing to greener chemical processes. nih.govrsc.orgtudelft.nl

Exploring novel enzymes or engineered biocatalysts with enhanced activity and selectivity for transformations involving this compound, potentially enabling the synthesis of complex molecules in a sustainable manner.

Integrating enzymatic reactions involving this compound into multi-step biocatalytic cascades for the synthesis of valuable chemicals, minimizing the need for harsh reagents and purification steps. nih.gov

Q & A

Q. How do cross-disciplinary approaches enhance this compound’s application in translational research?

  • Methodological Answer : Collaborate with computational chemists to simulate this compound’s binding affinity using molecular docking. Pair with clinical researchers to design Phase 0 microdosing trials, ensuring alignment with ethical frameworks (e.g., FINER criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.